Ethanone, 1-[3-chloro-2-(methylthio)phenyl]-
CAS No.: 89604-36-4
Cat. No.: VC18871721
Molecular Formula: C9H9ClOS
Molecular Weight: 200.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89604-36-4 |
|---|---|
| Molecular Formula | C9H9ClOS |
| Molecular Weight | 200.69 g/mol |
| IUPAC Name | 1-(3-chloro-2-methylsulfanylphenyl)ethanone |
| Standard InChI | InChI=1S/C9H9ClOS/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 |
| Standard InChI Key | IZSZXPANIKXGMP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C(=CC=C1)Cl)SC |
Introduction
Chemical Identity and Structural Features
Ethanone, 1-[3-chloro-2-(methylthio)phenyl]- (systematic IUPAC name: 1-(3-chloro-2-(methylthio)phenyl)ethan-1-one) has the molecular formula C₉H₉ClOS and a molecular weight of 200.68 g/mol. The compound’s structure integrates three key functional groups:
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A chlorine atom at position 3, contributing electronegativity and steric effects.
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A methylthio group at position 2, introducing sulfur-based nucleophilicity and hydrophobicity.
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An acetyl group at position 1, enabling keto-enol tautomerism and participation in condensation reactions.
Comparative analysis with structurally related compounds, such as 1-(3-chlorophenyl)ethanone (CAS 1341-24-8) and 1-(2-(methylthio)phenyl)ethanone (CAS 1441-97-0), allows estimation of its properties . For instance, the chlorine substituent increases molecular polarity compared to purely alkyl-substituted acetophenones, while the methylthio group enhances lipophilicity, as evidenced by LogP values of 2.54–2.61 in analogous structures .
Table 1: Estimated Physicochemical Properties
Synthesis and Manufacturing Pathways
The synthesis of 1-[3-chloro-2-(methylthio)phenyl]ethanone likely involves multistep functionalization of a benzene precursor. A plausible route, inspired by patented methodologies for analogous compounds , includes:
Chlorination and Thioether Formation
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Chlorination of 2-(methylthio)phenol: Reaction with chlorine gas or SO₂Cl₂ in dichloromethane introduces the chlorine atom at position 3.
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Acetylation: Friedel-Crafts acylation using acetyl chloride and AlCl₃ yields the acetylated product.
Alternatively, transition-metal-catalyzed coupling, as demonstrated in rhodium-catalyzed Sonogashira-type reactions , could enable regioselective installation of the acetyl group. For example, coupling 3-chloro-2-(methylthio)phenylboronic acid with acetylene precursors in the presence of [Rh(cod)Cl]₂ and PPh₃ may offer a modern synthetic route .
Oxidation and Purification
Post-synthetic oxidation of the methylthio group to sulfone or sulfoxide derivatives (using H₂O₂/NaWO₄ ) is a critical step for pharmaceutical intermediates. Purification typically involves column chromatography (e.g., silica gel with toluene/petrol ether ) or distillation under reduced pressure.
Reactivity and Functional Transformations
The compound’s reactivity is governed by its electron-deficient aromatic ring and the acetyl group’s electrophilic carbonyl:
Nucleophilic Aromatic Substitution
The chlorine atom at position 3 is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides) under catalytic conditions. For instance, reaction with piperidine in DMF at 80°C could yield 3-amino derivatives.
Keto-Enol Tautomerism
The acetyl group participates in keto-enol equilibria, enabling condensation reactions with aldehydes or hydrazines. This property is exploitable in synthesizing heterocycles like pyrazoles or quinoxalines.
Sulfur-Based Reactivity
The methylthio group undergoes oxidation to sulfoxides (e.g., using mCPBA) or sulfones (with H₂O₂/NaWO₄ ), modulating electronic and steric properties. Such transformations are pivotal in medicinal chemistry for optimizing drug metabolism and bioavailability.
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